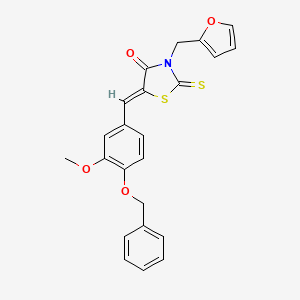

(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

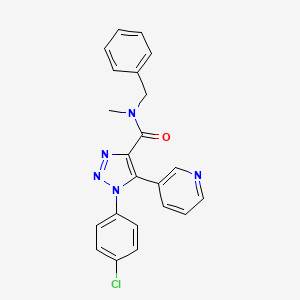

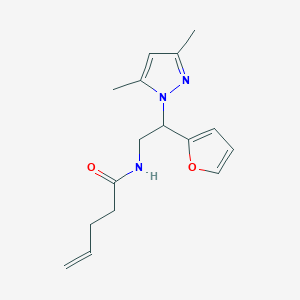

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the furan ring is an aromatic heterocycle and could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar methoxy and benzyloxy groups could affect the compound’s solubility in different solvents .Scientific Research Applications

Supramolecular Structures

(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, part of the 2-thioxothiazolidin-4-one derivatives, has been studied for its supramolecular structures. Delgado et al. (2005) observed that such compounds form complex sheets and chains of rings through hydrogen bonds, contributing to our understanding of their molecular arrangements (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial Activity

Research on derivatives of this compound has shown significant antimicrobial activity. PansareDattatraya and Devan (2015) synthesized and tested a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, revealing their potential in combating various bacterial strains (PansareDattatraya & Devan, 2015).

Anticancer Properties

These derivatives have also been evaluated for their anticancer properties. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives and found that certain compounds exhibited significant anticancer activity in vitro (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Enzyme Inhibition

A study by Cheng Lingjuan et al. (2012) focused on the inhibitory effect of a similar derivative, (Z)-5-(4-(2-Methoxyethoxy)benzylidene)-2-thioxothiazolidin-4-one, on tyrosinase in yacon. This research contributes to understanding how these compounds can inhibit specific enzymes, which is useful in various biochemical applications (Cheng Lingjuan, Tang Xuejuan, Zhao Liang-zhong, & Li Jin-bing, 2012).

Pro-drug Potential

Berry et al. (1997) explored the potential of a 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. Their findings suggest that derivatives of thioxothiazolidin-4-one could be used in developing pro-drugs for targeting hypoxic solid tumours (Berry, Watson, Whish, & Threadgill, 1997).

Structural Analysis

Khelloul et al. (2016) conducted a comprehensive study on the crystal structure and computational analysis of a thiazolidin-4-one derivative. This research provides valuable insight into the molecular and solid state structure of these compounds, which is crucial for their application in various fields (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).

Future Directions

properties

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S2/c1-26-20-12-17(9-10-19(20)28-15-16-6-3-2-4-7-16)13-21-22(25)24(23(29)30-21)14-18-8-5-11-27-18/h2-13H,14-15H2,1H3/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYWZPUIANKTH-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)

![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)